

Technical Support Center: Ninerafaxstat In Vivo Delivery

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Compound of Interest

Compound Name:	Ninerafaxstat
CAS No.:	2254741-41-6
Cat. No.:	B12786360

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Disclaimer: Information regarding specific in vivo delivery limitations of **Ninerafaxstat** is not extensively available in the public domain. This technical support center provides guidance based on currently available information and general best practices for preclinical research with novel therapeutic agents.

Introduction to Ninerafaxstat

Ninerafaxstat is an investigational cardiac mitotrope designed to address the energy imbalance in cardiovascular diseases like non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1][2] It acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's energy metabolism from fatty acids to the more oxygen-efficient glucose pathway.[1][2] While clinical trials have demonstrated its safety and potential efficacy using a modified-release oral formulation, researchers in preclinical settings may encounter challenges in achieving consistent and effective in vivo delivery. This guide provides troubleshooting advice and frequently asked questions to support your research.

Mechanism of Action

Ninerafaxstat's primary mechanism is the partial inhibition of fatty acid oxidation (pFOX). By targeting the enzyme 3-ketoacyl-CoA thiolase (3-KAT), the final step in mitochondrial beta-oxidation, **Ninerafaxstat** reduces the heart's reliance on fatty acids for energy.[3] This encourages a metabolic shift towards glucose oxidation, which produces more ATP for the same amount of oxygen consumed. This enhanced metabolic efficiency is particularly beneficial in conditions of cardiac stress or ischemia, where oxygen supply is limited.



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Caption: **Nineraxstat's** mechanism of action in cardiac cells.

Summary of Clinical Trial Data

Ninerafaxstat has undergone Phase 2 clinical trials, most notably the IMPROVE-HCM study in patients with non-obstructive hypertrophic cardiomyopathy. The findings from this trial are summarized below.

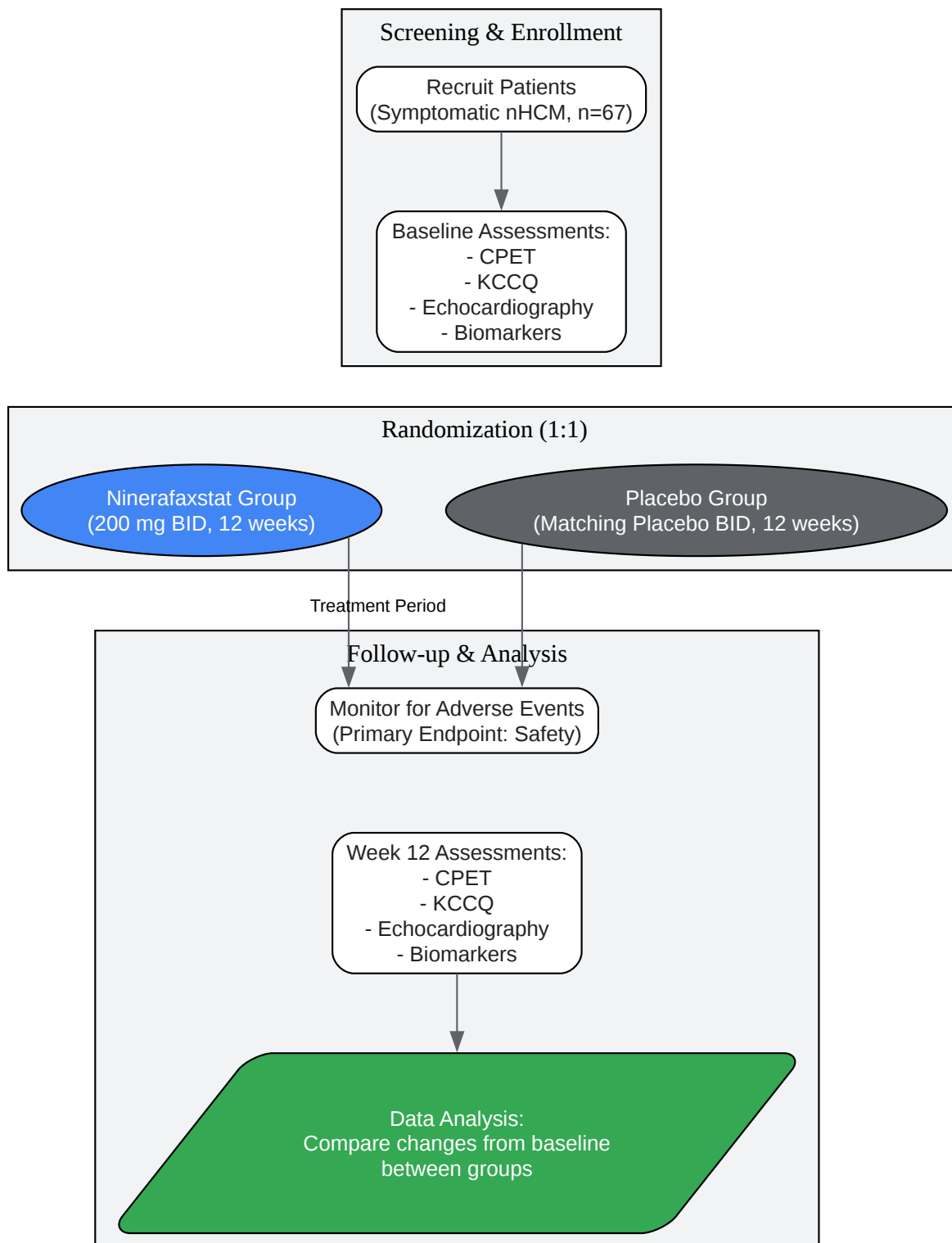
Parameter	Ninerafaxstat Group	Placebo Group	p-value	Reference
Primary Endpoint (Safety)				
Treatment-Emergent Serious Adverse Events	11.8% (4/34 patients)	6.1% (2/33 patients)	N/A	
Secondary Efficacy Endpoints				
Change in VE/VCO2 Slope	Decrease (Improvement)	Increase	0.006	
Change in Peak VO2	No significant difference	No significant difference	0.9	
Change in KCCQ-CSS* (Baseline ≤ 80)	+12 points (mean)	+2 points (mean)	0.04	
Change in Left Atrial Size	-0.9 mm (mean)	+0.10 mm (mean)	0.01	

*KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score. Data from a post-hoc analysis.

Experimental Protocols

IMPROVE-HCM Phase 2 Trial Methodology

- **Study Design:** A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial conducted at 12 centers in North America and the UK.
- **Participants:** 67 patients with symptomatic nHCM, LV outflow tract gradient <30 mm Hg, LVEF ≥50%, and peak oxygen consumption <80% of predicted.
- **Intervention:** Patients were randomized to receive either **Ninerafaxstat** 200 mg modified-release tablets or a matching placebo, administered orally twice daily for 12 weeks.
- **Primary Outcome:** Safety and tolerability, assessed by the incidence of treatment-emergent adverse events.
- **Efficacy Assessments:** Secondary endpoints included changes in exercise capacity measured by cardiopulmonary exercise testing (CPET), patient-reported symptoms via the Kansas City Cardiomyopathy Questionnaire (KCCQ), echocardiography, and biomarkers.



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References

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- [2. Imbria Reports Positive Topline Results for Investigational New Drug Ninerafaxstat in Patients with Non-obstructive Hypertrophic Cardiomyopathy - SV Health Investors](#) [svhealthinvestors.com]
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